(3-Methyloxetan-3-yl)methyl methanesulfonate
Overview
Description
(3-Methyloxetan-3-yl)methyl methanesulfonate is a chemical compound with the molecular formula C₆H₁₂O₄S and a molecular weight of 180.22 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl)methyl methanesulfonate typically involves the reaction of 3-methyloxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxetan-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the substitution of the methanesulfonate group.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methyloxetan-3-ylmethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Hydrolysis: This reaction occurs under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The primary products are 3-methyloxetan-3-ylmethanol and methanesulfonic acid.
Scientific Research Applications
(3-Methyloxetan-3-yl)methyl methanesulfonate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methyl methanesulfonate involves the formation of a highly reactive intermediate upon nucleophilic attack . This intermediate can then react with various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyloxetan-3-yl)methyl chloride
- (3-Methyloxetan-3-yl)methyl bromide
- (3-Methyloxetan-3-yl)methyl iodide
Uniqueness
Compared to its halide counterparts, (3-Methyloxetan-3-yl)methyl methanesulfonate is more reactive towards nucleophiles due to the better leaving group ability of the methanesulfonate group . This makes it a valuable reagent in organic synthesis, particularly in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-6(3-9-4-6)5-10-11(2,7)8/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUZYXWOZILMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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